molecular formula C30H27NO7 B167032 Acrimarine H CAS No. 132185-44-5

Acrimarine H

Cat. No.: B167032
CAS No.: 132185-44-5
M. Wt: 513.5 g/mol
InChI Key: LUTVFOXEXBZKQE-UHFFFAOYSA-N
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Description

Acrimarine H is a bioactive alkaloid identified in plant species such as Ficus racemosa and Citrus spp. Its molecular formula is C30H27NO7 (molecular weight: 513.18 g/mol) . Structurally, it belongs to the acridone family, characterized by a nitrogen-containing heterocyclic framework, which is critical for its interactions with biological targets. This compound is biosynthesized in plant tissues and has been detected in metabolomic studies using LC-MS Q-TOF, alongside other secondary metabolites like phenolic compounds and flavonoids .

Properties

CAS No.

132185-44-5

Molecular Formula

C30H27NO7

Molecular Weight

513.5 g/mol

IUPAC Name

1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one

InChI

InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3

InChI Key

LUTVFOXEXBZKQE-UHFFFAOYSA-N

SMILES

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C

Canonical SMILES

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Acrimarine H shares structural homology with other acridones and bisbenzylisoquinoline alkaloids. Key analogs include Acrimarine F, Emetine, and Citpressine I, which differ in substituent groups and side chains (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Natural Source
This compound C30H27NO7 513.18 Hydroxy, methoxy, chromenone Citrus spp., Ficus racemosa
Acrimarine F C31H29NO8 543.21 Dimethoxy, chromenone Nelumbo nucifera
Emetine C29H40N2O4 480.64 Isoquinoline, methyl groups Psychotria ipecacuanha
Citpressine I C20H19NO5 353.37 Methoxy, acridone core Citrus sinensis
Antiviral Activity
  • Acrimarine F and Emetine exhibit strong binding affinities to SARS-CoV-2 proteins (6LU7 and 6LZG), with docking scores of -5.4310 kcal/mol (6LU7) and -6.9579 kcal/mol (6LZG) for Acrimarine F, and -5.9981 kcal/mol (6LU7) and -6.9185 kcal/mol (6LZG) for Emetine . These interactions involve hydrogen bonds and hydrophobic contacts with catalytic residues (e.g., Cys145, Glu166) critical for viral replication .
Antimicrobial and Antioxidant Activity
  • Acrimarine analogs are implicated in stabilizing silver nanoparticles (AgNPs) via electron-donating alkaloid moieties, enhancing antibacterial efficacy .
  • Emetine demonstrates broad-spectrum antiviral activity against HIV-1, HSV, and coronaviruses , while Acrimarine F shows moderate bioactivity scores (0.0 to -0.50 ), indicating therapeutic promise .
Pharmacokinetics and Toxicity

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Hepatotoxicity Cardiotoxicity (hERG Inhibition) Acute Toxicity (LD50, mol/kg) Excretion Route
This compound Unknown Not reported Not available Likely non-renal
Acrimarine F Yes hERG II inhibitor 2.097 Non-renal (non-OCT2)
Emetine No hERG II inhibitor 2.793 Hepatic
  • Acrimarine F is hepatotoxic, whereas Emetine is safer in this regard .
  • Both Acrimarine F and Emetine inhibit hERG II channels, posing a low risk of cardiotoxicity .
Molecular Dynamics and Stability
  • Acrimarine F exhibits stable binding to 6LZG (SARS-CoV-2 spike protein) in 50 ns molecular dynamics simulations, with a radius of gyration (~2.1 nm ) and RMSD (<0.3 Å ), confirming conformational stability .
  • Emetine shows similar stability but lower binding energy compared to Acrimarine F .

Q & A

Basic Research Questions

Q. How should molecular docking studies be designed to evaluate Acrimarine H’s interactions with target proteins?

  • Methodological Answer:

  • Step 1: Use software like AutoDock Vina or Schrödinger Suite to simulate binding. Prioritize proteins with catalytic residues critical to biological activity (e.g., proteases, kinases).

  • Step 2: Analyze binding energies (ΔG, kcal/mol) and interaction types (hydrogen bonds, hydrophobic contacts). For example, Acrimarine F binds 6LU7 via hydrogen bonds with Gln189 and hydrophobic interactions with Met49 .

  • Step 3: Validate docking accuracy using RMSD values (<2.0 Å indicates reliable overlap with reference ligands) .

  • Step 4: Generate 2D/3D interaction maps (e.g., LigPlot+, PyMOL) to visualize residues involved (Figure 1).

    Table 1: Hypothetical Binding Parameters for this compound (Extrapolated from Acrimarine F)

    Target ProteinBinding Energy (kcal/mol)Key InteractionsRMSD (Å)
    6LU7-6.2 (predicted)Gln189 (H-bond), Met49 (hydrophobic)1.8
    6LZG-7.1 (predicted)Asn210 (H-bond), Tyr202 (π-H)2.1

Q. What pharmacokinetic parameters are critical for preclinical evaluation of this compound?

  • Methodological Answer:

  • Absorption: Assess gastrointestinal (GI) absorption (>30% is favorable) and Caco-2 permeability (e.g., Acrimarine F: 0.122 cm/s) using in vitro assays or SwissADME predictions .
  • Distribution: Calculate steady-state volume of distribution (VDss; >0.45 log L/kg suggests tissue penetration) and blood-brain barrier permeability (log PS -2 to -3) .
  • Metabolism: Screen for cytochrome P450 (CYP3A4, CYP2D6) substrate/inhibitor activity via liver microsome assays .
  • Excretion: Measure renal clearance using mass spectrometry.

Advanced Research Questions

Q. How can contradictions between in silico predictions and experimental results for this compound’s efficacy be resolved?

  • Methodological Answer:

  • Step 1: Apply the FINER criteria to evaluate study feasibility and novelty. For example, discrepancies in binding affinity may arise from solvation effects not modeled in silico .
  • Step 2: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvent interactions over 100+ ns trajectories .
  • Step 3: Validate with isothermal titration calorimetry (ITC) to measure experimental ΔG and compare with docking results .
  • Step 4: Apply statistical tests (e.g., t-test, ANOVA) to determine if differences are significant (p < 0.05) .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanisms of action?

  • Methodological Answer:

  • Step 1: Perform transcriptomic profiling (RNA-seq) to identify DEGs (differentially expressed genes) post-treatment. For example, Acrimarine I correlates with CXCL1/GALNT14 in metabolomic-transcriptomic networks .
  • Step 2: Conduct untargeted metabolomics (LC-MS) to detect pathway perturbations (e.g., TCA cycle, lipid metabolism).
  • Step 3: Use correlation matrices (Pearson/Spearman) to link DEGs and metabolites (|r| ≥0.8) .
  • Step 4: Validate findings with CRISPR-Cas9 knockout models of candidate genes (e.g., CXCL1) .

Methodological Best Practices

  • Data Reporting: Avoid using "significant" without specifying p-values and statistical tests (e.g., "ΔG decreased significantly, p=0.03") .
  • Reproducibility: Document experimental protocols in detail, including software versions, force fields, and solvent models .
  • Literature Review: Use databases like PubMed and Google Scholar with controlled vocabularies (e.g., "acrimarine alkaloids AND molecular docking") .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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